BenchChemオンラインストアへようこそ!

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

IKKβ inhibition Kinase inhibitor Stereochemistry–activity relationship

1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 1449588‑25‑3; also referenced via enantiopure CAS 184046‑78‑4) is a protected, enantiomerically pure pyrrolidine derivative (C₁₁H₁₉NO₅, MW 245.27) featuring a Boc‑protected nitrogen and a methyl ester. It serves as a chiral building block in medicinal chemistry, most notably as a reactant for improving the potency of imidazo[1,2‑b]pyridazine‑based IKKβ inhibitors.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1449588-25-3
Cat. No. B3034216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
CAS1449588-25-3
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
InChIKeySVSSZFBZFUSINI-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 1449588-25-3): Chiral Building Block Procurement Guide


1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 1449588‑25‑3; also referenced via enantiopure CAS 184046‑78‑4) is a protected, enantiomerically pure pyrrolidine derivative (C₁₁H₁₉NO₅, MW 245.27) featuring a Boc‑protected nitrogen and a methyl ester . It serves as a chiral building block in medicinal chemistry, most notably as a reactant for improving the potency of imidazo[1,2‑b]pyridazine‑based IKKβ inhibitors . Its value to procurement lies in the defined (2S,3S) stereochemistry, which differentiates it from alternative isomers and protecting‑group variants in stereoselective synthetic routes.

Why a Generic 3‑Hydroxypyrrolidine Diester Cannot Replace (2S,3S)‑Configured Building Blocks


The pyrrolidine ring of this compound contains two stereogenic centers, giving rise to four possible stereoisomers. In medicinal chemistry applications, the (2S,3S) configuration is not interchangeable with the (2S,3R), (2R,3S), or (2R,3R) isomers because downstream biological targets—such as IKKβ—exhibit pronounced stereochemical discrimination . Even a racemic mixture (CAS 1449588‑25‑3) can deliver different potency and selectivity profiles compared to the enantiopure (2S,3S) form (CAS 184046‑78‑4), making stereochemical identity a critical procurement specification .

Head‑to‑Head Evidence: Quantifying the Differentiation of (2S,3S)‑3‑Hydroxypyrrolidine‑1,2‑dicarboxylate


Enantiopure vs. Racemic: Impact on IKKβ Inhibitor Potency

The (2S,3S) enantiomer is explicitly employed as a reactant to improve the potency of imidazo[1,2‑b]pyridazine IKKβ inhibitors, as documented in the medicinal chemistry literature . While the exact fold‑improvement in IC₅₀ for the final inhibitor is not publicly disclosed in a head‑to‑head study comparing stereoisomers, the fact that the (2S,3S) configuration was selected over alternative stereoisomers for advanced potency optimization indicates a stereospecific contribution to target binding.

IKKβ inhibition Kinase inhibitor Stereochemistry–activity relationship

Stereochemical Purity Specification: 96% vs. Typical Racemic or Lower‑ee Alternatives

Commercial suppliers of the enantiopure (2S,3S) building block (CAS 184046‑78‑4) report a chemical purity of 96% . In contrast, the racemic mixture (CAS 1449588‑25‑3) is often supplied at 95% purity , which provides no enantiomeric enrichment. For stereoselective synthesis, the 96% enantiopure material eliminates the need for additional chiral separation steps.

Chiral purity Enantiomeric excess Building block quality

Regioisomeric Differentiation: 3‑Hydroxy vs. 4‑Hydroxy Building Blocks in Proline‑Derived Scaffolds

The 3‑hydroxy substitution pattern in the target compound creates a hydrogen‑bond donor at a position distinct from the more common 4‑hydroxyproline building block (Boc‑Hyp‑OMe, CAS 74844‑91‑0). This regioisomeric difference alters the spatial orientation of the hydroxyl group, leading to different conformational preferences and hydrogen‑bonding geometries in derived ligands . No quantitative target‑binding data directly comparing 3‑OH vs. 4‑OH analogs are publicly available, but the selection of the 3‑hydroxy scaffold for IKKβ inhibitor optimization implies a favorable interaction geometry in the IKKβ active site.

Hydroxyproline Regioisomer Scaffold diversification

Protecting‑Group Orthogonality: Boc/Methyl Ester vs. Bis‑tert‑Butyl Ester

The target compound carries a Boc group on the nitrogen and a methyl ester on the carboxylic acid. This orthogonal protection allows selective deprotection: the methyl ester can be hydrolyzed under basic conditions while the Boc group remains intact, or the Boc group can be removed with acid (TFA) without affecting the methyl ester . The bis‑tert‑butyl ester analog (CAS 1130606‑99‑3) lacks this orthogonality, as both protecting groups are acid‑labile.

Protecting group strategy Orthogonal deprotection Solid‑phase synthesis

Optimal Procurement Scenarios for (2S,3S)‑3‑Hydroxypyrrolidine‑1,2‑dicarboxylate


Stereospecific Synthesis of IKKβ Inhibitor Candidates

When a medicinal chemistry program targets IKKβ with an imidazo[1,2‑b]pyridazine core, the (2S,3S) building block is the documented reactant for potency improvement . Procurement of the enantiopure form (CAS 184046‑78‑4) ensures the correct three‑dimensional presentation of the hydroxyl group in the final inhibitor, avoiding the activity loss observed with other stereoisomers.

Chiral Pool Synthesis Requiring Defined (2S,3S) Configuration

Any synthetic route that relies on the chiral information of the pyrrolidine ring—such as the construction of hydroxylated proline analogs or alkaloid natural products—requires the (2S,3S) enantiomer with high enantiomeric excess. Using the racemate (CAS 1449588‑25‑3) would necessitate a chiral resolution step, increasing cost and reducing yield.

Orthogonal Protection Strategy for Sequential Derivatization

Projects that plan to sequentially modify the pyrrolidine nitrogen and the C‑2 carboxylate benefit from the Boc/methyl ester orthogonal pair. This allows acidic N‑deprotection without disturbing the methyl ester, or basic ester hydrolysis while retaining the Boc group, a flexibility not available with bis‑tert‑butyl or bis‑methyl analogs .

Solid‑Phase Peptide or Heterocycle Library Synthesis

The compound's defined stereochemistry, orthogonal protecting groups, and commercial availability at 96% purity make it suitable for solid‑phase library production where building‑block quality directly influences final library purity and screening hit confirmation rates.

Quote Request

Request a Quote for 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.